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Compound of Interest

Compound Name: 3-Fluoroquinoline-2-carbaldehyde

CAS No.: 1359703-82-4

Cat. No.: B2884263

Get Quote

FQCA consists of a quinoline core substituted with a furoyl group and a highly reactive

carboxaldehyde moiety[2]. The molecule is specifically engineered to remain optically silent in

its native state, only exhibiting fluorescence upon structural rigidification and conjugation during

the derivatization process[1].

Table 1: Key Physicochemical Properties of FQCA
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Property Value Reference

IUPAC Name
3-(Furan-2-carbonyl)quinoline-

2-carbaldehyde
[1]

CAS Number 126769-01-5 [2]

Molecular Formula C15H9NO3 [2]

Molecular Weight 251.24 g/mol [2]

Excitation Wavelength
480 nm (Argon-ion laser

compatible)
[1]

Emission Wavelength
~600 nm (Orange

fluorescence)
[1]

Mechanistic Causality: The Fluorogenic Reaction
The core utility of FQCA lies in its highly specific reaction with primary amines in the presence

of a cyanide co-substrate (typically NaCN or KCN)[1]. The reaction proceeds via a multi-step

nucleophilic addition, analogous to the Strecker synthesis, culminating in the formation of a

highly conjugated, fluorescent isoindole derivative[3].

Why Cyanide? Historically, reagents like o-phthalaldehyde (OPA) utilized thiol co-substrates,

resulting in thio-substituted isoindoles that rapidly degrade, complicating high-throughput

autosampler workflows[4]. By utilizing cyanide as the nucleophile, FQCA generates a nitrile-

substituted isoindole ring[4]. The electron-withdrawing nature of the nitrile group significantly

enhances the chemical stability and quantum yield of the resulting fluorophore, allowing for

extended analysis windows without signal degradation.
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Caption: FQCA reaction pathway forming a fluorescent isoindole via cyanide nucleophilic

attack.

Comparative Reagent Analysis
To justify the selection of FQCA over legacy reagents, we must evaluate the thermodynamic

stability and spectral compatibility of the resulting adducts. FQCA's excitation maximum

perfectly aligns with the 480 nm emission of standard Argon-ion lasers, maximizing energy

transfer[1][5].

Table 2: Comparison of Fluorogenic Amine Derivatization Reagents
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Reagent
Co-substrate
(Nucleophile)

Adduct
Stability

Excitation /
Emission

Primary
Application

OPA

Thiol (e.g., 2-

mercaptoethanol

)

Low (Minutes) 340 nm / 450 nm
Rapid HPLC

post-column

NDA Cyanide (CN-) High (Hours) 420 nm / 490 nm
HPLC pre-

column

FQCA Cyanide (CN-) High (Hours)
480 nm / ~600

nm

CE-LIF (Argon

laser)

Experimental Protocol: CE-LIF Derivatization
Workflow
Ensuring protocol robustness requires understanding the physicochemical state of the sample.

The following protocol is optimized for the labeling of protein primary amines (N-terminus and

lysine side chains) prior to Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

analysis[1].

Reagents Required:

FQCA Stock Solution: 10 mM in anhydrous DMSO. (Causality: FQCA has poor aqueous

solubility; DMSO ensures complete dissolution without participating in the nucleophilic

reaction[3].)

Nucleophile: 20 mM NaCN in high-purity water[3]. (Warning: Highly toxic. Handle in a fume

hood.)

Buffer: 100 mM Borate buffer, pH 9.5. (Causality: Primary amines must be deprotonated to

act as effective nucleophiles. A pH of 9.5 ensures the amine is in its reactive free-base form.)

Step-by-Step Methodology:

Protein Denaturation: Dilute the protein sample to ~1 mg/mL in a buffer containing 1% SDS.

Heat at 70°C for 5 minutes.
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Causality: Unfolding the tertiary structure exposes buried lysine residues, ensuring uniform

and reproducible labeling stoichiometry across the entire protein population.

Reaction Assembly: In a microcentrifuge tube, combine 9 µL of the denatured protein

solution with 1 µL of the 20 mM NaCN solution[3].

Causality: Cyanide must be present in molar excess relative to the available amine groups

to drive the reaction equilibrium forward and prevent the accumulation of unstable Schiff

base intermediates.

Initiation: Add 1 µL of the 10 mM FQCA stock solution to the mixture and vortex

immediately[3].

Thermal Incubation: Incubate the reaction mixture at 65°C for 15 minutes.

Causality: While the reaction occurs at room temperature, thermal energy accelerates the

final cyclization and dehydration steps of the isoindole ring, ensuring complete

derivatization within a practical timeframe.

Quenching and Analysis: Dilute the sample 10-fold in CE running buffer. Inject into the CE-

LIF system utilizing a 480 nm Argon-ion laser for excitation and a 600 nm bandpass filter for

emission detection[1][5].
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6. CE-LIF Analysis
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Caption: Step-by-step FQCA derivatization workflow for primary amine analysis via CE-LIF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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